2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

Descripción general

Descripción

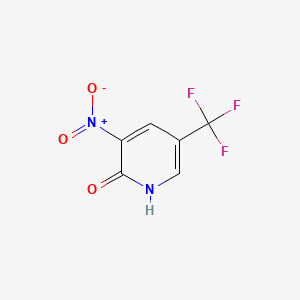

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H3F3N2O3. It is a pyridine derivative characterized by the presence of hydroxy, nitro, and trifluoromethyl groups.

Análisis Bioquímico

Biochemical Properties

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly as an intermediate in organic synthesis. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity through its nitro and hydroxyl groups. These interactions can lead to changes in the redox state of cells, affecting overall cellular function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in stress responses. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. The compound’s nitro group can participate in redox reactions, influencing the cellular redox state. Additionally, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular stress responses. At higher doses, it can become toxic, leading to adverse effects such as oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and redox balance. The compound’s nitro and hydroxyl groups enable it to participate in redox reactions, influencing the levels of reactive oxygen species and other metabolites. These interactions can alter metabolic flux and affect overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution is also affected by its physicochemical properties, such as solubility and stability. These factors determine its bioavailability and effectiveness in different cellular contexts .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. Its localization can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical activity. Understanding the subcellular distribution of this compound is essential for elucidating its mechanisms of action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine typically involves the nitration of 2-Hydroxy-3-(trifluoromethyl)pyridine. The reaction is carried out by slowly adding nitric acid to a solution of 2-Hydroxy-3-(trifluoromethyl)pyridine in sulfuric acid at a low temperature (around -10°C). The mixture is then stirred at 40°C for several hours to complete the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, concentration, and reaction time to achieve the desired outcome .

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Substitution: The hydroxy and nitro groups can participate in substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed

Major Products Formed:

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyridine derivatives

Aplicaciones Científicas De Investigación

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in drug design and development.

Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The trifluoromethyl group enhances its binding affinity to certain proteins, making it a valuable tool in biochemical studies .

Comparación Con Compuestos Similares

- 2-Hydroxy-5-(trifluoromethyl)pyridine

- 3-Nitro-5-(trifluoromethyl)pyridine

- 2-Hydroxy-3-(trifluoromethyl)pyridine

Comparison: 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is unique due to the presence of both nitro and hydroxy groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it suitable for a wider range of applications .

Actividad Biológica

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine (HNTP) is a heterocyclic aromatic compound with the molecular formula C6H3F3N2O3. Its unique structure, characterized by a hydroxyl group at the 2-position, a nitro group at the 5-position, and a trifluoromethyl group at the 3-position, imparts distinctive electronic properties that make it of interest in various biological and chemical applications. This article explores the biological activity of HNTP, focusing on its synthesis, characterization, and potential applications based on recent research findings.

Synthesis and Characterization

HNTP is synthesized primarily through the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine. The reaction typically involves the introduction of a nitro group into the aromatic ring, followed by purification processes such as recrystallization. Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the molecular structure.

- Infrared (IR) Spectroscopy : Helps identify functional groups.

- Mass Spectrometry : Provides information on molecular weight and fragmentation patterns.

The compound appears as white crystalline solids with a melting point ranging from 158°C to 190°C depending on purity levels .

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

Recent studies have identified HNTP as a novel matrix for MALDI-MS, enhancing the detection and imaging of metabolites in biological tissues. In a study involving rat liver and brain tissues, HNTP demonstrated superior capabilities compared to traditional matrices like 2,5-dihydroxybenzoic acid. Specifically, it successfully detected:

- 185 metabolites in liver tissue

- 152 metabolites in brain tissue

These findings highlight HNTP's potential in metabolomics for understanding disease mechanisms and drug interactions .

Case Study 1: Metabolite Detection

In an experimental setup using rat models, HNTP was utilized as a MALDI matrix to visualize metabolite distribution. The study revealed distinct spatial distributions of metabolites in liver and brain tissues, indicating the compound's effectiveness in biological imaging applications .

Case Study 2: Synthesis of Derivatives

Research has focused on synthesizing derivatives of HNTP to explore enhanced biological activities. For example, compounds modified at the nitrogen or hydroxyl positions have been evaluated for their antibacterial properties against various pathogens. Preliminary results indicate that modifications can lead to increased potency against resistant bacterial strains .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Metabolite Imaging | Effective as a MALDI matrix for detecting metabolites in biological tissues. |

| Antimicrobial Potential | Structural analogs show promise; further studies needed on HNTP itself. |

| Synthesis of Derivatives | Ongoing research into derivatives may yield compounds with enhanced biological activity. |

Propiedades

IUPAC Name |

3-nitro-5-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O3/c7-6(8,9)3-1-4(11(13)14)5(12)10-2-3/h1-2H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXKHKBZLLIWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379374 | |

| Record name | 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33252-64-1 | |

| Record name | 3-Nitro-5-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33252-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-5-(trifluoromethyl)pyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.